REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][C:13]3[C:19](=[O:20])[CH2:18][CH2:17][C:14]=32)=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].C([C:33]([O:35][CH2:36][CH3:37])=[O:34])#N>C1COCC1>[CH2:1]([N:8]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][C:13]3[C:19](=[O:20])[CH:18]([C:33]([O:35][CH2:36][CH3:37])=[O:34])[CH2:17][C:14]=32)=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
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2-benzyl-7,8-dihydrocyclopenta[e]indazol-6(2H)-one
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Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1N=C2C=CC3=C(C2=C1)CCC3=O
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
86 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
5.9 mL
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Type
|
reactant
|
Smiles
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C(#N)C(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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-70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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to warm to −33° C. during approximately 1 hour
|
Duration
|
1 h
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Type
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CUSTOM
|
Details
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giving a reddish brown solution
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Type
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TEMPERATURE
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Details
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The solution was re-cooled to −65° C.
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Type
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TEMPERATURE
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Details
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to warm to 15° C. during 2¾ hours
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Type
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CUSTOM
|
Details
|
was then partitioned between ethyl acetate and 1N aqueous HCl
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Type
|
WASH
|
Details
|
The organic phase was washed successively with water, saturated NaHCO3 and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over Na2SO4 the solution
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Type
|
FILTRATION
|
Details
|
was filtered through a short column of silica gel
|
Type
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CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=C2C=CC3=C(C2=C1)CC(C3=O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |